ethyl 12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaene-13-carboxylate
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Overview
Description
ethyl 12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[77002,6011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaene-13-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaene-13-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form intermediate compounds, which are then further reacted to form the final product . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaene-13-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions typically involve the use of reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
ethyl 12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaene-13-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of ethyl 12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaene-13-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl: This compound shares a similar core structure but differs in the functional groups attached.
Quinolines and Quinolones: These compounds have a similar quinoline core and are known for their antibacterial and antifungal properties.
Uniqueness
ethyl 12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaene-13-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C22H17ClN2O2S2 |
---|---|
Molecular Weight |
441 g/mol |
IUPAC Name |
ethyl 12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaene-13-carboxylate |
InChI |
InChI=1S/C22H17ClN2O2S2/c1-2-27-22(26)20-18(24)17-16(11-3-5-12(23)6-4-11)14-7-8-15-13(9-10-28-15)19(14)25-21(17)29-20/h3-6,9-10H,2,7-8,24H2,1H3 |
InChI Key |
IZNNDVUEMDDIRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C3=C(C4=C(CC3)SC=C4)N=C2S1)C5=CC=C(C=C5)Cl)N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C3C(=C2C4=CC=C(C=C4)Cl)CCC5=C3C=CS5)N |
Origin of Product |
United States |
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